![molecular formula C8H12O2 B2831731 (Bicyclo[3.1.0]hexane-1-yl)acetic acid CAS No. 1009634-43-8](/img/structure/B2831731.png)

(Bicyclo[3.1.0]hexane-1-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

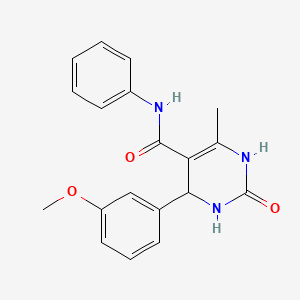

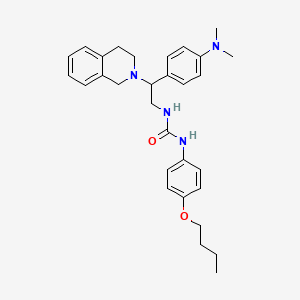

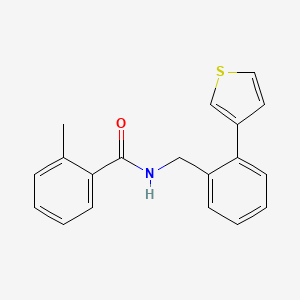

“(Bicyclo[3.1.0]hexane-1-yl)acetic acid” is a compound that belongs to the class of organic compounds known as bicyclo[3.1.0]hexanes . These are organic compounds containing a bicyclic structure of a six-member ring formed by three carbon atoms and three hydrogen atoms .

Synthesis Analysis

The synthesis of bicyclo[3.1.0]hexanes has been reported via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation, and good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a bicyclic structure of a six-member ring formed by three carbon atoms and three hydrogen atoms . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

The chemical reactions involving bicyclo[3.1.0]hexanes have been studied extensively. One of the key reactions is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Scientific Research Applications

Conformational Studies and Biological Activities

Bicyclo[3.1.0]hexane derivatives, including (Bicyclo[3.1.0]hexane-1-yl)acetic acid, have been extensively studied for their diverse biological activities. These compounds are utilized as conformationally locked analogues of nucleoside building blocks and as building blocks in various applications. Their unique structure makes them suitable intermediates in natural compound synthesis and components of bioactive compounds, novel materials, and catalysts. One notable example is their use in designing conformationally locked basic amino acid analogues (Jimeno et al., 2011).

Synthesis and Transformation

The synthesis of 2-substituted bicyclo[2.1.0]pentanes from bicyclo[3.1.0]hexan-2-one showcases the transformation capabilities of these compounds, underlining their significance in synthetic chemistry (Brook & Brophy, 1985). Additionally, their use in gold(I) catalyzed isomerization of 5-en-2-yn-1-yl acetates further exemplifies their versatility in chemical synthesis (Buzas & Gagosz, 2006).

Nucleosides and Carbocyclic Analogues

The bicyclo[3.1.0]hexane scaffold has been used to lock the conformation of carbocyclic nucleosides. This application is crucial in the field of medicinal chemistry, where the locked conformation of nucleosides can have significant implications for their biological activity (Yoshimura et al., 2002).

Cycloaddition Reactions

Cycloaddition reactions involving bicyclo[3.1.0]hexane derivatives are important for creating complex molecular structures. These reactions are pivotal in the synthesis of novel organic compounds and have broad applications in the field of organic chemistry (Kireev et al., 1991).

Photochemical Transformations

Bicyclo[3.1.0]hexane derivatives have been employed in photochemical transformations, illustrating their utility in advanced synthetic processes. These transformations are integral to the synthesis of complex organic molecules and materials (Dauben & Cargill, 1961).

Methanolysis and Ring Opening Studies

Studies involving methanolysis and ring opening of activated cyclopropanes in bicyclo[3.1.0]hexanes are crucial for understanding the chemical behavior of these compounds under different conditions. Such studies are essential for designing new synthetic routes in organic chemistry (Lim et al., 2002).

Future Directions

The future directions in the study of “(Bicyclo[3.1.0]hexane-1-yl)acetic acid” and related compounds involve further exploration of their synthetic accessibility and potential applications in medicinal chemistry . The use of photochemistry to access new building blocks via [2 + 2] cycloaddition opens the gate to sp3-rich new chemical space .

Mechanism of Action

Target of Action

It’s known that bicyclo[310]hexanes are prevalent scaffolds in natural products and synthetic bioactive compounds . They are used as key building blocks in organic synthesis .

Mode of Action

The specific mode of action of (Bicyclo[31The compound is synthesized via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Result of Action

The molecular and cellular effects of (Bicyclo[31A related study showed that a compound with a similar structure increased the percentage of early apoptotic cells .

Properties

IUPAC Name |

2-(1-bicyclo[3.1.0]hexanyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c9-7(10)5-8-3-1-2-6(8)4-8/h6H,1-5H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHBFSYKSVEITO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC2(C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-({1-[(4-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2831648.png)

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2831661.png)

![1,1-Dibenzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2831671.png)